molecular formula C11H8ClN3O2 B12589875 Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- CAS No. 634185-54-9

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-

Cat. No.: B12589875
CAS No.: 634185-54-9
M. Wt: 249.65 g/mol
InChI Key: BQDFLNWCTZAAFJ-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is a compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 5-chloro-2-hydroxy group and a pyrazinyl moiety. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyrazine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-phenylbenzamide
  • 5-Chloro-2-hydroxy-N-methylbenzamide
  • 5-Chloro-2-hydroxy-N-ethylbenzamide

Uniqueness

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is unique due to the presence of the pyrazinyl moiety, which imparts distinct biological activities compared to other benzamide derivatives. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

CAS No.

634185-54-9

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide

InChI

InChI=1S/C11H8ClN3O2/c12-7-1-2-9(16)8(5-7)11(17)15-10-6-13-3-4-14-10/h1-6,16H,(H,14,15,17)

InChI Key

BQDFLNWCTZAAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O

Origin of Product

United States

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